2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-4-cyclopropyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c8-3-7-9-6(4-10-7)5-1-2-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDSCPGFWNTXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283796 | |
| Record name | 2-(Chloromethyl)-4-cyclopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170881-60-4 | |
| Record name | 2-(Chloromethyl)-4-cyclopropylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170881-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-4-cyclopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-cyclopropyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Thiazole Ring Formation from Halogenated Precursors
The core approach involves halogenation of a suitable thiazole precursor followed by chloromethylation. A typical starting material is a 2-halogeno-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one derivative, which undergoes chlorination and subsequent substitution reactions.
Preparation of the Halogenated Intermediate:
- React 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one with a chlorinating agent such as sulfuryl chloride at controlled temperatures (preferably around 0°C to 40°C) to introduce a chloromethyl group at the 4-position of the thiazole ring.
- The reaction is performed in an inert solvent like dichloromethane (DCM) with catalysts such as tetrabutylammonium bromide (TBAB) to facilitate phase transfer catalysis, enhancing the reaction rate and yield.
-
- Temperature: 0°C to reflux temperature (most preferably at reflux, around 80°C).
- Duration: 12–72 hours, depending on the scale and desired conversion.
- Work-up involves filtration, crystallization, and solvent removal to isolate the chloromethylated intermediate.
- The process is optimized to yield high purity (>90%) with minimal by-products.
- Use of phase transfer catalysts like TBAB significantly improves efficiency and environmental friendliness by reducing organic solvent usage and enabling aqueous phase reactions.
Final Assembly and Purification
- After cyclopropyl incorporation, the product undergoes purification via recrystallization or chromatography.
- The process emphasizes the use of environmentally benign solvents like methanol or ethanol, with solvent recycling to minimize waste.
Process Innovations and Environmental Considerations
-
- Reactions are optimized at mild temperatures (25°C to reflux) to prevent decomposition of sensitive groups.
- The use of catalytic amounts of phase transfer agents like TBAB enhances reaction rates and yields.
-
- Typical yields range from 85% to 95%.
- Purity levels exceed 98% after recrystallization, suitable for pharmaceutical applications.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines are formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Reduced derivatives of the thiazole ring are obtained.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole exhibits effectiveness against various bacterial strains, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Acinetobacter baumannii | 12.5 µg/mL |
| This compound | Pseudomonas aeruginosa | 15.0 µg/mL |
These findings suggest that this compound could serve as a novel antimicrobial agent, especially against resistant strains of bacteria .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. In vitro studies indicate that it can induce apoptosis in various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.0 |
| This compound | U-937 (monocytic leukemia) | 7.5 |
The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives against resistant strains of bacteria. Results indicated that this compound exhibited superior activity compared to standard antibiotics. This suggests its potential as a novel antimicrobial agent capable of addressing antibiotic resistance .
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of this thiazole derivative on various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. These results highlight its potential as a lead compound for further development in cancer treatment .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The cyclopropyl group may contribute to the compound’s binding affinity and specificity for certain targets. The thiazole ring can participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural and Physical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Cyclopropyl vs. Phenyl Substituents : The cyclopropyl group in the target compound introduces steric hindrance and electron-donating effects compared to the bulkier, electron-withdrawing phenyl group in analogs like 4-(Chloromethyl)-2-phenyl-1,3-thiazole. This difference may reduce melting points (e.g., 49–50°C for phenyl vs. unreported for cyclopropyl) and alter solubility .
- Positional Isomerism : The 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole isomer () demonstrates how chloromethyl group placement (C5 vs. C2) affects molecular weight and reactivity due to proximity to the thiazole nitrogen .
Commercial Availability and Pricing
- The hydrochloride form of this compound is priced competitively, though exact costs are unspecified. In contrast, 5-(Chloromethyl)-2-phenylpyrimidine (CAS: 886531-63-1) costs 80,400 JPY/1g, highlighting the cost-effectiveness of thiazole derivatives over pyrimidines .
Biological Activity
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNS, with a molecular weight of 210.12 g/mol. The thiazole ring structure incorporates both sulfur and nitrogen atoms, contributing to its chemical reactivity and biological properties. The chloromethyl group serves as an excellent leaving group, facilitating various nucleophilic substitution reactions that are critical in organic synthesis and medicinal applications.
Antimicrobial Properties
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that these compounds can inhibit the growth of pathogens responsible for serious infections.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Pathogen | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| 2-(Chloromethyl)-1,3-thiazole | Escherichia coli | High |
| 4-Methylthiazole | Candida albicans | Antifungal |
Anticancer Potential
The anticancer properties of thiazole derivatives are well-documented. Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines .
Table 2: Cytotoxic Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | Induction of apoptosis |
| Methyl 4-chloro-2-cyclopropyl-1,3-thiazole-5-carboxylate | A549 | 12.34 | Cell cycle arrest |
| Ethyl 2-substituted-4-methylthiazole-5-carboxylate | HeLa | 10.50 | Inhibition of proliferation |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. For example, studies suggest that the compound may interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiazoles, this compound was found to inhibit the growth of Staphylococcus aureus in vitro. The study utilized standard disk diffusion methods to evaluate the zone of inhibition compared to control antibiotics.
Case Study 2: Anticancer Activity
Another significant study investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
